Cyenopyrafen

Acaricide potency Tetranychus urticae LC50

Cyenopyrafen provides a proven rotational acaricide with documented negative cross-resistance to cyflumetofen-resistant Tetranychus urticae. Its dual-stage activity (adult LC50 0.240 mg/L; egg LC50 0.097 mg/L) simplifies spray programs in strawberry, apple, and ornamental production. Superior efficacy (87% mite reduction in roses) and a favorable benefit-cost ratio (2.54) make it a cost-effective resistance management tool where pollinator safety and crop quality are paramount.

Molecular Formula C24H31N3O2
Molecular Weight 393.5 g/mol
CAS No. 560121-52-0
Cat. No. B1258504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyenopyrafen
CAS560121-52-0
Synonymscyenopyrafen
Molecular FormulaC24H31N3O2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C
InChIInChI=1S/C24H31N3O2/c1-15-16(2)26-27(9)20(15)21(29-22(28)24(6,7)8)19(14-25)17-10-12-18(13-11-17)23(3,4)5/h10-13H,1-9H3/b21-19-
InChIKeyAPJLTUBHYCOZJI-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyenopyrafen (CAS 560121-52-0): Beta-Ketonitrile Acaricide with Novel Mitochondrial Complex II Inhibition for Mite Control Procurement


Cyenopyrafen (CAS 560121-52-0) is a synthetic acaricide belonging to the beta-ketonitrile chemical class, functioning as a mitochondrial complex II (succinate dehydrogenase, SDH) electron transport inhibitor [1]. It is registered for control of phytophagous mites, particularly Tetranychus spp., across fruit, vegetable, and tea crops . As a pro-acaricide, it requires hydrolytic cleavage of its pivalate ester group to yield the active enol metabolite [2]. Cyenopyrafen shares its novel mode of action with cyflumetofen and pyflubumide but exhibits distinct resistance mutation responses and cross-resistance patterns critical for resistance management strategies [3].

Why Cyenopyrafen Cannot Be Substituted with Cyflumetofen or Pyflubumide: Critical Divergence in Cross-Resistance and Ovicidal Activity


Although cyenopyrafen, cyflumetofen, and pyflubumide all inhibit mitochondrial complex II, their resistance mutation profiles diverge dramatically, rendering them non-interchangeable in resistance management programs. The H258Y mutation in SDH subunit B confers high cross-resistance between cyenopyrafen and pyflubumide but increases cyflumetofen toxicity, creating negative cross-resistance [1]. Additionally, cyenopyrafen exhibits distinct ovicidal potency and field efficacy compared to cyflumetofen, with laboratory selection for cyflumetofen resistance producing strains that remain susceptible to cyenopyrafen [2]. These molecular and phenotypic differences mandate compound-specific selection rather than class-level substitution.

Quantitative Differentiation Evidence for Cyenopyrafen Against Key Acaricide Comparators


Superior Intrinsic Potency Against Adult Tetranychus urticae Compared to Cyflumetofen, Bifenazate, and Abamectin

In laboratory toxicity tests against adult Tetranychus urticae, cyenopyrafen demonstrated an LC50 of 0.240 mg/L, which was 1.7-fold more potent than the closely related complex II inhibitor cyflumetofen (LC50 = 0.415 mg/L), and approximately 15-fold more potent than bifenazate (LC50 = 3.583 mg/L) [1].

Acaricide potency Tetranychus urticae LC50

Superior Field Efficacy in Rose Production Compared to Fenpyroximate and Diafenthiuron

In field trials on rose crops, cyenopyrafen 30 SC applied at 0.80 mL/L achieved 87.04% mite population reduction, outperforming fenpyroximate 5 EC at 2.0 mL/L (82.73%) and diafenthiuron 50 WP at 1.0 g/L (80.98%) [1]. The benefit-cost ratio for cyenopyrafen was 2.54, exceeding that of fenpyroximate (2.42) and diafenthiuron (2.25).

Field efficacy Tetranychus urticae Rose

Negative Cross-Resistance with Cyflumetofen Enables Resistance Management Rotation

Laboratory selection of T. urticae for cyflumetofen resistance produced a highly resistant strain that displayed negative cross-resistance to cyenopyrafen, meaning the strain became more susceptible to cyenopyrafen despite increased resistance to cyflumetofen [1]. This contrasts with the positive cross-resistance observed between cyenopyrafen and pyflubumide conferred by the H258Y mutation [2].

Cross-resistance Resistance management Cyflumetofen

Molecular Differentiation in Resistance Profile: Distinct Target-Site Mutations Versus Cyflumetofen

QTL mapping and sequencing revealed that cyenopyrafen resistance is associated with the S56L substitution in SDH subunit C (SdhC locus on LG3), whereas cyflumetofen resistance is linked to the I260T mutation in SDH subunit B (SdhB locus on LG1) [1]. Furthermore, the H258Y mutation in SdhB eliminates a critical hydrogen bond required for cyenopyrafen binding while enhancing cyflumetofen affinity [2].

Target-site mutation SDH complex Resistance mechanism

Superior Ovicidal Activity Against Tetranychus urticae Eggs Compared to Cyflumetofen

Against T. urticae eggs, cyenopyrafen demonstrated an LC50 of 0.097 mg/L, which was 9.6-fold more potent than cyflumetofen (LC50 = 0.931 mg/L) in the same comparative laboratory study [1]. This ovicidal advantage was further corroborated in a Korean field population study where cyenopyrafen exhibited an egg LC50 of 2.64 mg/L compared to 0.54 mg/L for pyflubumide [2].

Ovicidal activity Tetranychus urticae LC50

Lower Bee Toxicity Profile Compared to Bifenazate-Spiromesifen Mixtures

In spray toxicity assays on honey bees (Apis mellifera), cyenopyrafen-containing formulations (specifically cyenopyrafen+flufenoxuron) were classified as low-toxicity and bee-safe, contrasting with bifenazate+spiromesifen mixtures which exhibited high toxicity with mortality exceeding 90% in spray tests [1].

Ecotoxicology Bee safety Apis mellifera

Optimal Application Scenarios for Cyenopyrafen Based on Quantitative Differentiation Evidence


Resistance Management Rotation with Cyflumetofen in High-Value Greenhouse Crops

In greenhouse strawberry or ornamental production where Tetranychus urticae populations have developed or are at risk of developing resistance to cyflumetofen, cyenopyrafen provides an effective rotational partner. The negative cross-resistance relationship documented by Khalighi et al. (2014) ensures that cyflumetofen-resistant mites remain susceptible to cyenopyrafen, preserving control efficacy [1]. The 1.7-fold higher potency of cyenopyrafen against adult mites compared to cyflumetofen (LC50 0.240 vs 0.415 mg/L) further supports its use as a first-line or rotational option [2].

Complete Lifecycle Control in Apple Orchards with Mixed Mite Populations

For apple orchards experiencing simultaneous pressure from both adult and egg stages of Tetranychus urticae, cyenopyrafen offers dual-stage activity. Geng and Jung (2017) demonstrated that cyenopyrafen maintains ovicidal efficacy (egg LC50 = 2.64 mg/L) comparable to its adulticidal activity, ensuring that applications target both established infestations and emerging generations [1]. This reduces the need for tank-mixing with specialized ovicides and simplifies spray programs.

Pollinator-Safe Mite Control in Strawberry Production

In strawberry fields where honey bee pollination is essential for fruit set and quality, cyenopyrafen-based formulations provide a lower-risk option compared to alternatives such as bifenazate+spiromesifen mixtures, which have demonstrated >90% bee mortality in spray toxicity assays [1]. The field-proven efficacy of cyenopyrafen in strawberries, with an adult LC50 of 0.240 mg/L and egg LC50 of 0.097 mg/L, ensures reliable mite control without compromising pollinator health [2].

High-Performance Acaricide Program for Commercial Rose Production

For commercial rose growers requiring maximum mite suppression to maintain aesthetic and marketable quality, cyenopyrafen at 0.80 mL/L (30 SC) delivers 87.04% population reduction—outperforming fenpyroximate (82.73%) and diafenthiuron (80.98%) [1]. The superior benefit-cost ratio of 2.54 for cyenopyrafen, compared to 2.42 for fenpyroximate, provides economic justification for its selection in high-value ornamental production systems where crop appearance directly determines market price.

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